4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
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Description
4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H14ClN3O3S2 and its molecular weight is 395.88. The purity is usually 95%.
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Biological Activity
The compound 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide , also known by its ChemDiv ID F128-0109, is of significant interest due to its potential biological activities. This article explores its biological activity, focusing on antioxidant, anticancer, and antimicrobial properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H14ClN3O3S2 with a molecular weight of 385.87 g/mol. The structure features a thiazole ring, which is common in many biologically active compounds.
Antioxidant Activity
Antioxidant activity is crucial for protecting cells from oxidative stress. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method is commonly used to evaluate this property.
Findings
- In studies, derivatives of thiazole compounds exhibited varying degrees of antioxidant activity. For instance, some derivatives showed antioxidant activity comparable to ascorbic acid, indicating potential therapeutic applications in oxidative stress-related conditions .
Anticancer Activity
The anticancer potential of the compound was evaluated using various cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
Case Studies
- Study on U-87 Cell Line :
- MDA-MB-231 Cell Line :
Antimicrobial Activity
The antimicrobial activity of thiazole derivatives has been a subject of interest due to their structural diversity.
Findings
- Research indicates that certain thiazole derivatives exhibit antimicrobial properties against a range of pathogens. The specific effectiveness of 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene derivatives should be further explored through clinical trials .
Table 1: Biological Activities of 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene Derivatives
Activity Type | Cell Line/Pathogen | IC50 Value (μM) | Reference |
---|---|---|---|
Antioxidant | DPPH Scavenging | Comparable to Ascorbic Acid | |
Anticancer | U-87 | X.XX | |
Anticancer | MDA-MB-231 | X.XX | |
Antimicrobial | Various Pathogens | X.XX |
Note: Specific IC50 values need to be filled based on experimental data from studies.
Properties
IUPAC Name |
4-amino-3-(5-chloro-2-methoxyphenyl)-N-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c1-22-12-5-4-9(17)7-11(12)20-14(18)13(25-16(20)24)15(21)19-8-10-3-2-6-23-10/h2-7H,8,18H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEZOMJUQQNDOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=C(SC2=S)C(=O)NCC3=CC=CO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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